

Edaglitazone: A Technical Overview of its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Edaglitazone*

Cat. No.: *B7855704*

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Abstract

Edaglitazone (also known as BM 13.1258 and R-483) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ), a nuclear receptor critically involved in the regulation of glucose and lipid metabolism. As a member of the thiazolidinedione (TZD) class of compounds, **Edaglitazone** has been investigated for its potential as an antidiabetic agent due to its insulin-sensitizing effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of **Edaglitazone**, along with detailed experimental methodologies for its characterization.

Chemical Structure and Properties

Edaglitazone is a complex heterocyclic molecule featuring a thiazolidinedione head group, a central benzothiophene core, and a substituted oxazole tail. The specific arrangement of these moieties is crucial for its high-affinity binding to the PPAR γ ligand-binding domain.

Chemical Identifiers

| Identifier | Value | Reference(s) |
|-------------------|---|--------------|
| IUPAC Name | 5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione | [1] |
| Synonyms | BM-131258, R-483, Edaglitazona | [1][2] |
| CAS Number | 213411-83-7 | [2][3] |
| Molecular Formula | C24H20N2O4S2 | |
| SMILES | <chem>CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5</chem> | |
| InChIKey | HAAXAFNSRADSMK-UHFFFAOYSA-N | |

Physicochemical Properties

| Property | Value | Reference(s) |
|------------------|---------------------------|--------------|
| Molecular Weight | 464.56 g/mol | |
| Purity | ≥98% (by HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at +4°C | |

Biological Activity and Mechanism of Action

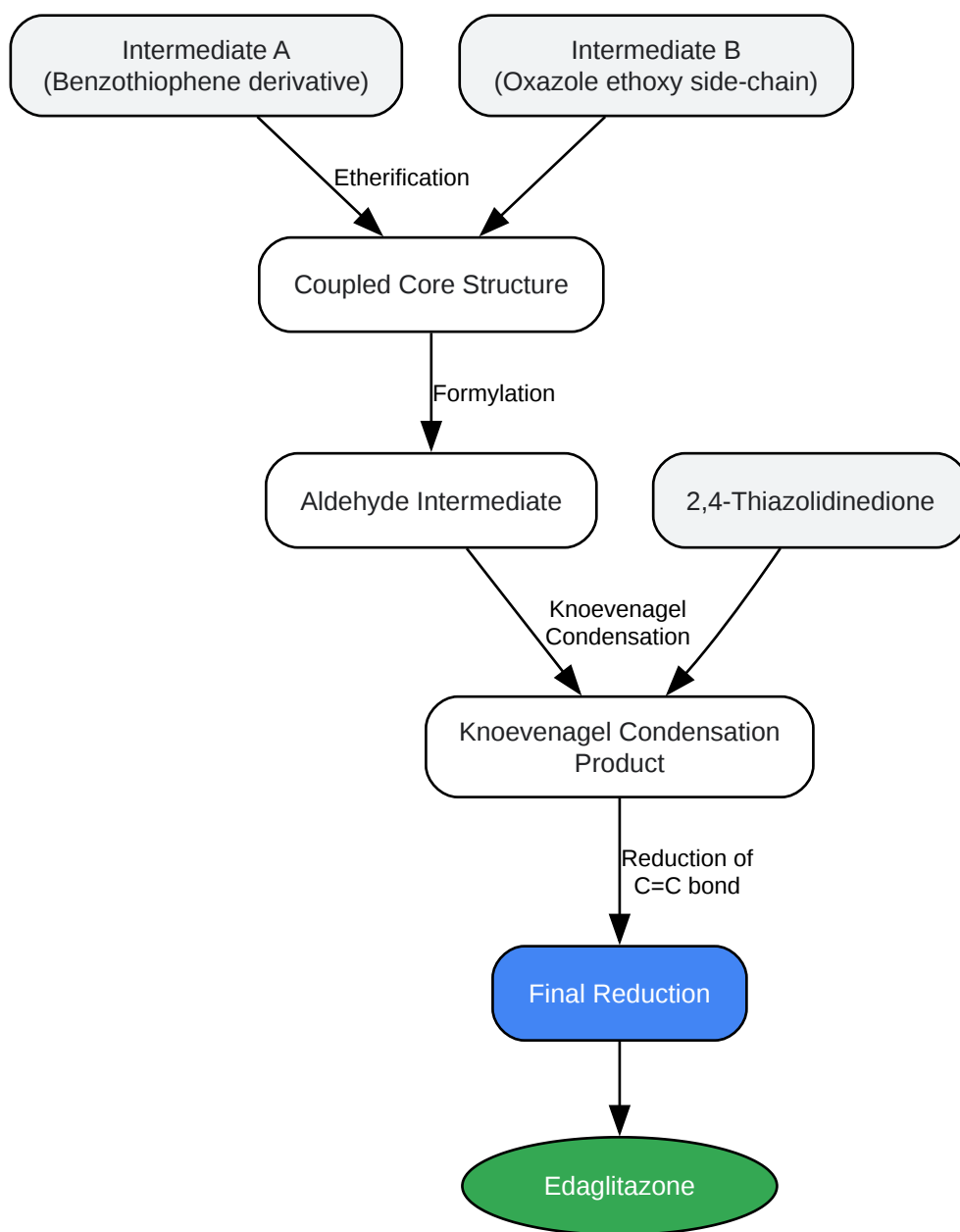
Edaglitazone is a potent and selective agonist for PPAR γ . Its biological activity is primarily mediated through the activation of this nuclear receptor, leading to the regulation of gene expression involved in glucose and lipid metabolism, and thereby enhancing insulin sensitivity.

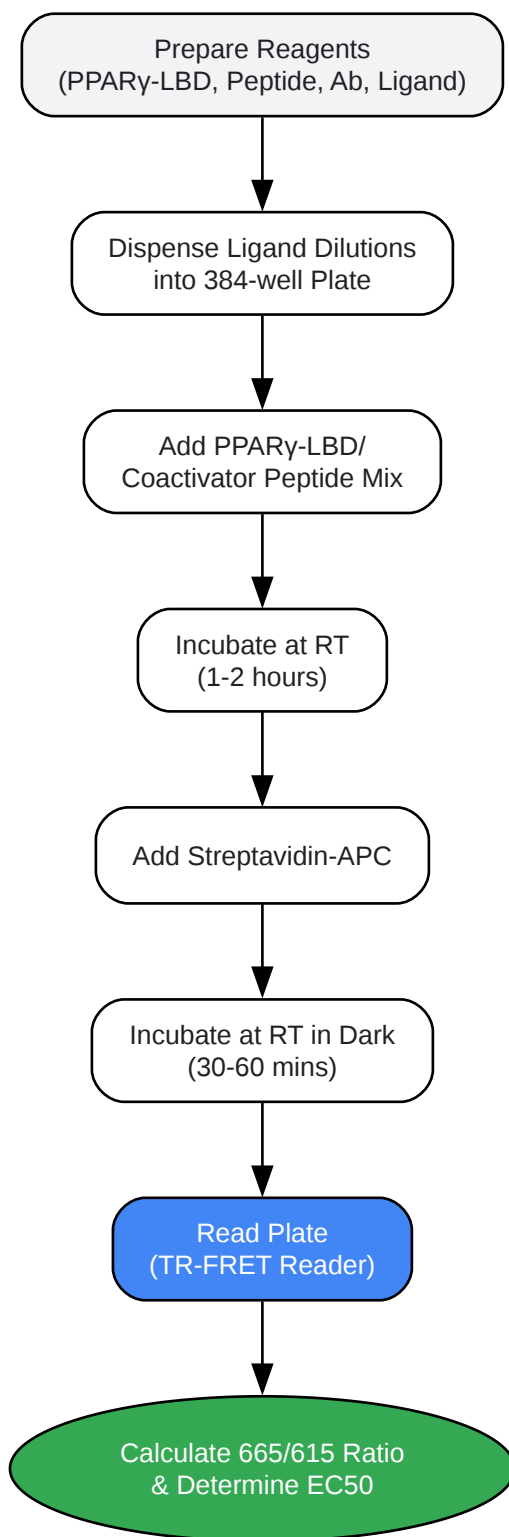
Potency and Selectivity

| Parameter | Value | Species | Assay Type | Reference(s) |
|--------------------|---------|---------|-------------------------|--------------|
| PPAR γ EC50 | 35.6 nM | - | Cofactor Recruitment | |
| PPAR α EC50 | 1053 nM | - | Cofactor Recruitment | |

Mechanism of Action: PPAR γ Signaling Pathway

As a PPAR γ agonist, **Edaglitazone** binds to the ligand-binding domain of PPAR γ . This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The activated PPAR γ then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in adipogenesis, lipid uptake, and insulin signaling, ultimately leading to improved insulin sensitivity.





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com